molecular formula C25H24N4O4S2 B2543667 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 306322-59-8

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2543667
CAS No.: 306322-59-8
M. Wt: 508.61
InChI Key: KNCBQUXCLHBOAL-HMMYKYKNSA-N
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Description

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a structurally complex molecule featuring a pyrazolone core linked to a thiazolidinone moiety via a propanamide chain. The pyrazolone group (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-documented pharmacophore in antipyretic and analgesic agents . The thiazolidinone segment contains a 4-methoxyphenyl substituent and a sulfanylidene group, which may enhance hydrogen-bonding interactions and influence biological activity .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-16-22(23(31)29(27(16)2)18-7-5-4-6-8-18)26-21(30)13-14-28-24(34)20(35-25(28)32)15-17-9-11-19(33-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,26,30)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCBQUXCLHBOAL-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)C(=CC4=CC=C(C=C4)OC)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=S)/C(=C\C4=CC=C(C=C4)OC)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₆N₄O₄S
  • Molecular Weight : 336.36 g/mol

Structural Features

The compound features a pyrazole ring, a thiazolidine moiety, and various functional groups that contribute to its biological activity. The presence of sulfur and nitrogen atoms in the structure is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. The results indicate that it exhibits notable antibacterial and antifungal activities.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Source: Journal of Biotechnology Research Center .

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest at G2/M phase
A54920Inhibition of proliferation

Source: TheScientificWorldJournal .

Cytotoxicity Studies

Cytotoxicity was evaluated using the MTT assay, which revealed that the compound has a dose-dependent effect on cell viability.

Results Summary:

  • At concentrations above 50 µM, significant cytotoxicity was observed in all tested cell lines.
  • The compound showed lower toxicity towards normal cells compared to cancerous cells, indicating selectivity.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Biotechnology Research Center, various metal complexes of the compound were synthesized and tested for their antimicrobial efficacy. The results indicated that metal complexes exhibited enhanced activity compared to the free ligand, particularly against Gram-positive bacteria .

Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that the compound induces apoptosis through the activation of caspases in HeLa cells. This study highlighted the potential of this compound as a lead for developing new anticancer agents .

Comparison with Similar Compounds

Key Observations:

  • Thiazolidinone vs. Isoindole/Thiadiazole: The thiazolidinone in the target compound introduces a sulfanylidene group, which may improve hydrogen-bonding capacity compared to the dioxoisoindole in or the thiadiazole in .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity and membrane permeability relative to the methylsulfanyl group in .

Hydrogen-Bonding and Crystallographic Insights

The pyrazolone core and amide linkages in all compounds facilitate hydrogen bonding, critical for crystal packing and biological interactions. For example:

  • The formamide derivative exhibits intermolecular N–H···O bonds between the formamide and pyrazolone carbonyl groups.
  • The thiazolidinone’s sulfanylidene and carbonyl groups in the target compound likely participate in stronger S···O and N–H···S interactions, as predicted by graph-set analysis .

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